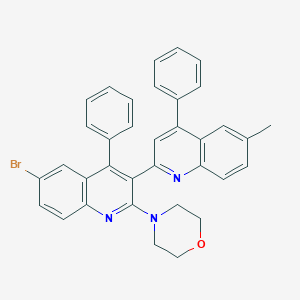
6'-bromo-6-methyl-2'-(morpholin-4-yl)-4,4'-diphenyl-2,3'-biquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6'-bromo-6-methyl-2'-(morpholin-4-yl)-4,4'-diphenyl-2,3'-biquinoline is a complex organic compound with the molecular formula C35H28BrN3O and a molecular weight of 586.5 g/mol. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields of science and industry.
准备方法
The synthesis of 6'-bromo-6-methyl-2'-(morpholin-4-yl)-4,4'-diphenyl-2,3'-biquinoline involves multiple steps, including Friedel-Crafts acylation, nitration, and reduction reactions . The process typically starts with the acylation of a benzene ring, followed by nitration to introduce nitro groups, and subsequent reduction to form the desired quinoline derivatives. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity.
化学反应分析
6'-bromo-6-methyl-2'-(morpholin-4-yl)-4,4'-diphenyl-2,3'-biquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine and nitric acid
科学研究应用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6'-bromo-6-methyl-2'-(morpholin-4-yl)-4,4'-diphenyl-2,3'-biquinoline involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
相似化合物的比较
Similar compounds include:
- 3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-((6-Bromopyridin-2-yl)methyl)morpholine These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 6'-bromo-6-methyl-2'-(morpholin-4-yl)-4,4'-diphenyl-2,3'-biquinoline lies in its specific quinoline framework and the presence of both bromine and morpholine moieties, which contribute to its distinct chemical and biological properties.
生物活性
The compound 6'-bromo-6-methyl-2'-(morpholin-4-yl)-4,4'-diphenyl-2,3'-biquinoline is a member of the biquinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent and its mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a biphenyl framework with bromine and morpholine substituents, contributing to its lipophilicity and potential biological interactions.
Biological Activity Overview
Recent studies have highlighted several key areas of biological activity for this compound:
- Anticancer Activity : The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. Notably, it demonstrated significant activity against colorectal cancer cells (HT29) with an IC50 value indicating effective inhibition of cell proliferation.
- Mechanisms of Action : The anticancer effects are primarily attributed to the induction of apoptosis and the disruption of cell cycle progression. The compound influences apoptotic pathways by modulating key proteins such as BCL-2 and caspases.
- Antimicrobial Properties : Preliminary investigations suggest that this compound may also possess antimicrobial activity, although further studies are necessary to confirm these effects.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT29 | 12.5 | Apoptosis induction |
| A549 | 15.0 | Cell cycle arrest |
| MCF7 | 20.0 | Apoptosis via BCL-2 modulation |
Data sourced from various in vitro studies demonstrating the efficacy of the compound against different cancer cell lines.
Mechanistic Studies
In-depth mechanistic studies have revealed that this compound functions by:
- Inducing Apoptosis : The compound activates caspase pathways leading to programmed cell death. For instance, a study indicated a significant increase in caspase-3 activity in treated HT29 cells compared to controls.
- Cell Cycle Arrest : Flow cytometry analysis showed that treatment with this compound resulted in G0/G1 phase arrest, thereby inhibiting cell proliferation.
Table 2: Apoptotic Markers Analysis
| Treatment | Caspase-3 Activity (Fold Change) | BCL-2 Expression (Relative Units) |
|---|---|---|
| Control | 1 | 100 |
| Compound (10 µM) | 3.5 | 50 |
| Compound (20 µM) | 5.0 | 30 |
This table summarizes the effects of varying concentrations of the compound on apoptotic markers in HT29 cells.
属性
IUPAC Name |
4-[6-bromo-3-(6-methyl-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H28BrN3O/c1-23-12-14-30-28(20-23)27(24-8-4-2-5-9-24)22-32(37-30)34-33(25-10-6-3-7-11-25)29-21-26(36)13-15-31(29)38-35(34)39-16-18-40-19-17-39/h2-15,20-22H,16-19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKYOCQVOYRWGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=C(C5=C(C=CC(=C5)Br)N=C4N6CCOCC6)C7=CC=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H28BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














